Z-Gly-pro-osu

Vue d'ensemble

Description

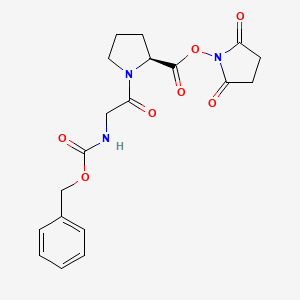

Z-Gly-Pro-OSu is a peptide compound . It is also known as Z-glycine N-succinimidyl ester . The empirical formula of Z-Gly-Pro-OSu is C19H21N3O7 , and it has a molecular weight of 403.39 .

Synthesis Analysis

Z-Gly-Pro-OSu is frequently used as a protecting group for amines, where the Z-Gly-Pro-OSu group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Molecular Structure Analysis

The molecular structure of Z-Gly-Pro-OSu is represented by the SMILES stringO=C (N1CCC [C@H]1C (ON2C (CCC2=O)=O)=O)CNC (OCC3=CC=CC=C3)=O . The empirical formula is C19H21N3O7 . Physical And Chemical Properties Analysis

Z-Gly-Pro-OSu is a white powder . It has a molecular weight of 403.39 . The storage temperature is between 2-8°C .Applications De Recherche Scientifique

Application in Celiac Disease Treatment

- Specific Scientific Field : Biomedical Science, specifically in the treatment of celiac disease .

- Summary of the Application : Z-Gly-Pro-OSu is used in the study of a new microbial gluten-degrading prolyl endopeptidase. This enzyme has potential applications in celiac disease to reduce gluten immunogenic peptides .

- Methods of Application or Experimental Procedures : The study involved identifying new gluten-degrading microbial enzymes with the potential to reduce gluten immunogenicity by neutralizing its antigenic epitopes. A bacterial isolate displaying the highest glutenase activity was selected, characterized, and its genome completely sequenced. The glutenase activity was detected in the extracellular medium of the cultures, where gel electrophoresis and gliadin zymography revealed the presence of a 50 kDa gluten-degrading enzyme .

- Results or Outcomes : The recombinant protein shows prolyl endopeptidase (PEP) activity with standard chromogenic substrates, works optimally at pH 8.0 and 30°C and remains stable at pH 6.0 and 50°C, indicating a potential use in gluten-containing food process applications. The ability of the recombinant enzyme to degrade gluten immunogenic peptides in beer into smaller peptides was confirmed .

Application in Tumor Targeting

- Specific Scientific Field : Biomedical Science, specifically in tumor targeting .

- Summary of the Application : Z-Gly-Pro-OSu is used in the development of a tumor-targeting prodrug. The prodrug is designed to target Fibroblast Activation Protein-alpha (FAPα), an antigen associated with tumors .

- Methods of Application or Experimental Procedures : The prodrug, a conjugate of Doxorubicin (Dox) and a FAPα-specific dipeptide (Z-Gly-Pro), was developed to target FAPα. The aim of the study was to validate the tumor-targeting delivery strategy of this prodrug .

- Results or Outcomes : The prodrug was found to effectively release Dox after hydrolysis by FAPα and incubation with FAPα-positive tumor homogenate. It showed significantly higher cytotoxicity against 4T1 cells in vitro compared to the uncatalyzed prodrug. In mice with 4T1 tumors, the prodrug demonstrated anti-tumor efficacy similar to Dox, without apparent cardiotoxicity. Further studies showed that the accumulation of the prodrug in the heart was significantly reduced compared to free Dox .

This finding suggests that this FAPα-based prodrug strategy could potentially achieve targeted delivery of anti-tumor agents . If you have any other questions or need further information, feel free to ask!

Safety And Hazards

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O7/c23-15-8-9-16(24)22(15)29-18(26)14-7-4-10-21(14)17(25)11-20-19(27)28-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,20,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEIDHODHKSHNL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-Gly-pro-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)